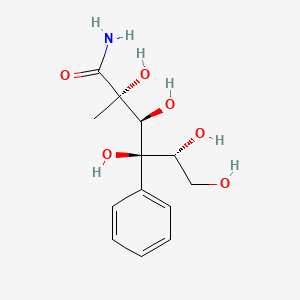
Sudan Brown RR
Vue d'ensemble
Description
Sudan Brown RR (CAS No.: 6416-57-5) is a synthetic dye belonging to the class of azo compounds. Its chemical name is 4-(1-Naphthylazo)-1,3-phenylenediamine . The dye is also known by several other names, including C.I. Solvent brown I , Fat brown 2G , and Grasan brown DT . It has been used in various applications, including as a coloring agent in solvents and fats .
Applications De Recherche Scientifique
Dye Content
Fat Brown RR is primarily used as a dye, with a dye content of approximately 95% . It is also known as Solvent Brown 1 .
Anion Sensor
A new colorimetric anion sensor has been synthesized based on both Fat Brown RR dye and a nitrophenyl group . This new receptor could recognize the presence of fluoride and acetate ions selectively by the change of color of the solution .
Fluorescence Spectroscopy
Fat Brown RR is used in fluorescence spectroscopy . Its absorption and emission spectra can be analyzed using tools like the Spectrum Viewer .
Material Science
In the field of material science, Fat Brown RR is used due to its unique properties. Its composition and structure make it suitable for various applications .
Chemical Synthesis
Fat Brown RR is used in chemical synthesis processes . Its properties make it a valuable component in the creation of new compounds .
Chromatography
In chromatography, Fat Brown RR is used as a standard for comparison and calibration .
Safety and Hazards
Mécanisme D'action
Target of Action
Fat Brown RR, also known as Sudan Brown RR, is a chemical compound that primarily targets lipids . It is a stain that binds to lipids, making it a useful tool in biological and chemical research for visualizing lipid-containing structures.
Pharmacokinetics
Fat Brown RR is a red powder with a molecular weight of 262.32 . It has an absorbance peak at 215 nm , which can be used to track its presence and concentration in a system.
Action Environment
The action of Fat Brown RR can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Other factors, such as pH, solvent used, and the presence of other compounds, may also affect its action, efficacy, and stability.
Propriétés
IUPAC Name |
4-(naphthalen-1-yldiazenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-12-8-9-16(14(18)10-12)20-19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWMWMNEYBHQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064339 | |
| Record name | 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan Brown RR | |
CAS RN |
6416-57-5 | |
| Record name | Fat Brown | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6416-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 11285 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 4-[2-(1-naphthalenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-naphthylazo)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BROWN 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AL30EZ5L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Fat Brown RR in current research?
A1: Fat Brown RR is primarily employed as a model hydrophobic compound in drug delivery research. [, ] Due to its hydrophobic nature, it's used to assess the loading capacity of novel drug carrier systems. For instance, star-shaped block copolymers synthesized using copper-catalyzed azide-alkyne cycloaddition were evaluated for their ability to encapsulate Fat Brown RR, providing insights into their potential for delivering hydrophobic drugs. []
Q2: How does Fat Brown RR contribute to the development of anion sensors?
A2: Fat Brown RR, when combined with specific chemical groups, exhibits colorimetric changes upon interaction with certain anions. [, ] Researchers synthesized a novel anion sensor by integrating Fat Brown RR dye with a nitrophenyl group. [] This sensor demonstrated a distinct color shift in the presence of fluoride ions, highlighting its potential for selective fluoride detection.
Q3: Has the structure of Fat Brown RR been modified for specific applications?
A3: While the provided research doesn't delve into specific structural modifications of Fat Brown RR, one study mentions the use of a "nitrophenyl group as a signaling group" in conjunction with Fat Brown RR for anion sensing. [, ] This suggests that researchers are exploring the functionalization of Fat Brown RR to enhance its properties or adapt it for particular applications.
Q4: What analytical techniques are commonly used to characterize Fat Brown RR in research settings?
A4: Various techniques are employed to study Fat Brown RR. In drug delivery research, size exclusion chromatography (SEC), matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF), nuclear magnetic resonance (NMR) spectroscopy, and dynamic light scattering (DLS) were used to characterize the star-shaped block copolymers and their interaction with Fat Brown RR. [] For its optical properties, UV Vis Spectroscopy is commonly utilized. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)


![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)



![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)